Product packaging for 3-Prop-2-ynylpyrrolidine-2,5-dione(Cat. No.:CAS No. 2386571-68-0)

3-Prop-2-ynylpyrrolidine-2,5-dione

Cat. No.: B2862719
CAS No.: 2386571-68-0
M. Wt: 137.138
InChI Key: RROOFLIFWTVIBW-UHFFFAOYSA-N
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Description

3-Prop-2-ynylpyrrolidine-2,5-dione is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. It is classified as a pyrrolidine-2,5-dione (succinimide) derivative, characterized by a five-membered ring containing two ketone groups and a prop-2-ynyl (propargyl) substituent at the 3-position. This compound is intended for research applications and is not for human therapeutic or veterinary use. This compound has been synthesized and evaluated in pharmacological research for its potential as an inhibitor of the human placental P450 aromatase enzyme. Studies indicate that while it may not act as an irreversible, mechanism-based inactivator, several 3-(prop-2-ynyl) pyrrolidine-2,5-dione analogues have demonstrated reversible inhibitory activity against this target . Aromatase is a key enzyme in the biosynthesis of estrogens, making its inhibitors a significant area of investigation in various research fields. The structural motif of pyrrolidine-2,5-dione is a privileged scaffold in medicinal chemistry, with numerous derivatives being explored for a range of biological activities. Research on structurally related compounds has shown that this class can exhibit potent anticonvulsant and antinociceptive (pain-blocking) properties in preclinical models . Some derivatives are designed as multi-target directed ligands, demonstrating affinity for various neuronal targets, including voltage-sensitive sodium and calcium channels . Furthermore, other research has identified specific pyrrolidine-2,5-dione derivatives as ligands for the 5-HT1A receptor and the serotonin transporter (SERT), suggesting potential for investigation in related areas . The prop-2-ynyl side chain in this compound is a key functional group that can be utilized in further chemical transformations, such as in Click chemistry via copper-catalyzed azide-alkyne cycloaddition, making it a valuable building block for synthesizing more complex molecules. Researchers can leverage this compound as a core structure for developing novel bioactive agents or as a chemical probe for studying enzyme function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B2862719 3-Prop-2-ynylpyrrolidine-2,5-dione CAS No. 2386571-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-ynylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-3-5-4-6(9)8-7(5)10/h1,5H,3-4H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROOFLIFWTVIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Prop 2 Ynylpyrrolidine 2,5 Dione and Analogues

Direct Synthesis Approaches for 3-Prop-2-ynylpyrrolidine-2,5-dione

The direct synthesis of this compound presents a significant chemical challenge, primarily centered on the selective C-alkylation of a succinimide (B58015) precursor. While literature on the direct synthesis of this specific compound is not abundant, its preparation can be extrapolated from established methods for the C-alkylation of related active methylene (B1212753) compounds.

Synthetic Routes from Precursors

The most plausible synthetic route to this compound involves the C-alkylation of a suitable succinimide precursor. This typically requires the generation of an enolate from the succinimide ring, followed by its reaction with a propargyl electrophile, such as propargyl bromide.

A general approach would start with succinimide itself. The protons on the C-3 and C-4 positions of the succinimide ring are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile.

Another potential precursor is a pre-functionalized succinic anhydride (B1165640) derivative which can be subsequently cyclized. For instance, a Grignard reaction of a propargyl magnesium bromide with succinic anhydride could potentially lead to a keto-acid intermediate that, upon reaction with ammonia (B1221849) or a primary amine followed by cyclization, would yield the desired product. However, the reaction of Grignard reagents with anhydrides can be complex, often leading to mixtures of products. rsc.orgmasterorganicchemistry.com

Reaction Conditions and Catalytic Systems Employed

The key to a successful C-alkylation of succinimide is the careful choice of the base and reaction conditions to favor the formation of the C-alkylated product over the N-alkylated or dialkylated byproducts. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed to generate the enolate at low temperatures to minimize side reactions.

The general reaction scheme would be as follows:

Deprotonation of succinimide with a strong base (e.g., LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C).

Addition of an electrophilic propargyl source, such as propargyl bromide, to the enolate solution.

Quenching of the reaction and purification of the desired this compound.

The efficiency of this reaction is highly dependent on the stability of the enolate and the reactivity of the electrophile. The use of a copper-catalyzed conjugate addition of a Grignard reagent to a β-substituted cyclic enone followed by trapping of the resulting magnesium enolate with an electrophile is a known strategy for generating 3-substituted cyclic ketones and could be adapted for succinimides. beilstein-journals.org

Parameter Condition Rationale
Precursor SuccinimideReadily available starting material.
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base that favors enolate formation.
Solvent Tetrahydrofuran (THF), anhydrousAprotic solvent that solubilizes the reactants and does not interfere with the reaction.
Temperature -78 °C to room temperatureLow temperature minimizes side reactions and decomposition.
Electrophile Propargyl bromideReactive source of the propargyl group.

Synthesis of Related Pyrrolidine-2,5-dione Derivatives Featuring Alkynyl Moieties

The synthesis of derivatives of this compound can be approached by either starting with a pre-substituted precursor or by modifying the parent compound.

Preparation of 3-Substituted 3-(Prop-2-ynyl)pyrrolidine-2,5-diones

The synthesis of 3-substituted 3-(prop-2-ynyl)pyrrolidine-2,5-diones would follow a similar strategy to the direct synthesis of the parent compound, but starting with a 3-substituted succinimide. The presence of an existing substituent at the C-3 position would necessitate the deprotonation at the same carbon to form a quaternary center upon alkylation.

Alternatively, Michael addition reactions provide a powerful tool for the synthesis of 3-substituted pyrrolidine-2,5-diones. nih.gov For example, the reaction of a nucleophile with a maleimide (B117702) derivative can generate a C-3 substituted succinimide. While not directly producing an alkynyl group, this highlights a general strategy for C-3 functionalization.

N-Alkylation Strategies for Prop-2-ynyl-Substituted Pyrrolidine-2,5-diones

Once this compound is obtained, the nitrogen atom of the imide can be readily alkylated to introduce further diversity. N-alkylation of succinimides is a well-established transformation. organic-chemistry.org

Typical conditions for N-alkylation involve the reaction of the this compound with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The acidity of the N-H proton in the imide is significantly higher than that of the C-H protons, making N-alkylation a more facile reaction than C-alkylation.

Reactant 1 Reactant 2 Base Solvent Product
This compoundMethyl iodideK₂CO₃DMF1-Methyl-3-prop-2-ynylpyrrolidine-2,5-dione
This compoundBenzyl bromideCs₂CO₃DMF1-Benzyl-3-prop-2-ynylpyrrolidine-2,5-dione
This compoundEthyl bromoacetateNaHTHFEthyl 2-(2,5-dioxo-4-(prop-2-yn-1-yl)pyrrolidin-1-yl)acetate

Environmentally Conscious Approaches in Pyrrolidine-2,5-dione Synthesis Relevant to Alkynyl Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. For the synthesis of pyrrolidine-2,5-diones, several "green" approaches have been reported that could be applicable to the synthesis of alkynyl derivatives.

One such approach involves conducting the synthesis in hot water, which can act as both a solvent and a catalyst, eliminating the need for hazardous organic solvents and catalysts. researchgate.net The synthesis of N-substituted succinimides has been successfully demonstrated by reacting succinic acid and primary amines in water at 100 °C with high yields. researchgate.net This method, while primarily demonstrated for N-substitution, could potentially be adapted for the cyclization step in a multi-step synthesis of a C-3 substituted derivative.

The use of microwave irradiation has also been shown to accelerate the synthesis of N-substituted succinimides, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.org This technique reduces energy consumption and can be a more sustainable alternative.

Furthermore, the development of catalytic methods that avoid stoichiometric amounts of reagents is a cornerstone of green chemistry. While not specific to alkynyl derivatives, the use of biocatalysts, such as lipases, for the synthesis of dioxopyrrolidine derivatives represents a promising green alternative. researchgate.net

Green Approach Description Potential Application to Alkynyl Derivatives
Hot Water Synthesis Uses water as a solvent at elevated temperatures, avoiding organic solvents. researchgate.netCould be used for the cyclization of a propargyl-substituted succinic acid derivative.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions and reduce energy consumption. organic-chemistry.orgApplicable to both the C-alkylation and N-alkylation steps, potentially improving efficiency.
Biocatalysis Employs enzymes as catalysts, which are biodegradable and often highly selective. researchgate.netA lipase (B570770) could potentially be used in a domino reaction to construct the substituted pyrrolidine-2,5-dione ring.

Metal-Catalyzed Synthetic Routes to Succinimide Derivatives with Alkynyl Features

Metal-catalyzed reactions offer powerful and efficient pathways for the synthesis of complex organic molecules, including succinimide derivatives bearing alkynyl groups. Palladium-catalyzed methodologies, in particular, have been prominently featured in the development of novel synthetic routes.

Palladium-Catalyzed Aminocarbonylation Strategies

A notable strategy for the synthesis of succinimide derivatives involves the palladium-catalyzed aminocarbonylation of alkynes. almerja.comresearchgate.net This method provides an efficient route to the succinimide core structure. Research has demonstrated the utility of a Pd(xantphos)Cl2 catalyst in the aminocarbonylation of various alkynes with either aromatic or aliphatic amines in the presence of p-TsOH. almerja.com This transformation is a key step in producing a wide array of succinimide compounds. almerja.comresearchgate.net

A related domino aminocarbonylation of alkynols, catalyzed by palladium, has been developed for the direct and selective synthesis of itaconimides, which are structurally related to succinimides. wikipedia.org This process utilizes a novel catalyst system and specific reaction conditions to react propargylic alcohols with N-nucleophiles, such as aryl- and alkylamines, to yield a variety of heterocyclic products with high catalyst activity and selectivity. wikipedia.org

Below is a table summarizing representative examples of palladium-catalyzed aminocarbonylation for the synthesis of succinimide and itaconimide derivatives.

Alkynol/Alkyne SubstrateAmine NucleophileCatalyst SystemSolventTemperature (°C)Pressure (atm CO)Yield (%)
1-Ethynyl-1-cyclohexanol4-FluoroanilinePd(cod)Cl₂ / Ligand L11 / PTSA·H₂OPentane10040>99
2-Methyl-3-butyn-2-olBenzylaminePd(cod)Cl₂ / Ligand L11 / PTSA·H₂OPentane1004085
PhenylacetyleneAnilinePd(xantphos)Cl₂ / p-TsOHToluene1204085
1-HeptyneBenzylaminePd(xantphos)Cl₂ / p-TsOHToluene1204078

Sonogashira Coupling in N-Alkynylimide Synthesis

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the direct Sonogashira coupling to the nitrogen of an imide is not a standard transformation, analogous reactions for the synthesis of ynamides (N-alkynyl amides) have been developed and provide a basis for the potential synthesis of N-alkynylimides.

The synthesis of ynamides can be achieved through the copper-promoted N-alkynylation of amine derivatives, including amides, lactams, and carbamates, with 1-bromoalkynes. This methodology offers a general and efficient route to a wide variety of ynamides. For instance, the reaction of a carbamate (B1207046) with a 1-bromoalkyne in the presence of a copper catalyst can proceed in high yield.

A plausible, though not explicitly documented, Sonogashira-type approach to an N-alkynyl succinimide would involve the coupling of succinimide (or a metal salt thereof) with an alkynyl halide. The conditions for such a reaction would likely be adapted from established ynamide synthesis protocols.

Amine/Imide SubstrateAlkynyl HalideCatalyst/PromoterBaseSolventYield (%)
Methyl allylaminoformate1-Bromo-1,3-decadiyneCuIK₃PO₄THF82
(Generic Amide)(Generic Alkynyl Bromide)CuI / 1,10-phenanthrolineKHMDSToluene-
(Generic Amide)(Generic Alkynyl Bromide)Iron Catalyst--Up to 97

Other Synthetic Transformations Leading to this compound Scaffolds

Beyond metal-catalyzed reactions, other classical organic transformations can be employed to construct the this compound framework. These methods often involve the formation of the succinimide ring through Michael addition or cyclization reactions.

Michael Addition Approaches to Substituted Succinimides

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. nih.gov In the context of succinimide synthesis, maleimides serve as excellent Michael acceptors. The addition of a suitable nucleophile to the double bond of a maleimide derivative directly yields a substituted succinimide.

For the synthesis of this compound, a propargyl nucleophile is required. Organocuprates, also known as Gilman reagents, are well-suited for this purpose. Propargyl cuprates can be generated from the corresponding propargyl halides or sulfonates and are known to undergo conjugate addition to α,β-unsaturated systems. The reaction of a propargyl cuprate (B13416276) with a maleimide would be expected to yield the desired 3-propargyl-substituted succinimide. While specific examples for the addition of a propargyl group to a maleimide are not extensively detailed in the provided search results, the general reactivity of organocuprates in conjugate additions is a well-established principle. nih.gov

The following table outlines the general conditions for Michael additions to maleimides.

Maleimide SubstrateNucleophileCatalyst/ReagentSolventYield (%)
N-PhenylmaleimideAcetoneChiral Primary Amine-SalicylamideToluene98
N-CyclohexylmaleimideIsobutyraldehydel-Isoleucine / KOHChloroform99
(Generic Maleimide)(Propargyl Cuprate)---

Cyclization Reactions in Pyrrolidine-2,5-dione Formation

The formation of the pyrrolidine-2,5-dione ring can also be achieved through the intramolecular cyclization of an appropriate acyclic precursor. A plausible synthetic route to this compound via cyclization would involve a precursor such as a propargyl-substituted malonamic acid. Such a precursor could be synthesized by the reaction of a propargyl-substituted malonyl chloride with an amine, followed by hydrolysis of one of the ester groups. Subsequent cyclization of the malonamic acid, typically under dehydrating conditions, would yield the target succinimide.

While the direct synthesis of this compound through this specific cyclization is not explicitly detailed in the provided search results, the cyclization of propargylic amides to form other heterocyclic systems, such as oxazoles, has been reported. nih.gov This suggests that intramolecular cyclizations involving a propargyl group are feasible. The synthesis of pyrrolidine (B122466) rings through various intramolecular cyclization strategies is a well-established area of organic synthesis, providing a strong foundation for the proposed route. nih.govnih.gov

The following table presents a conceptual outline for a cyclization approach.

PrecursorReaction TypeReagents/ConditionsProduct
Propargyl-substituted malonamic acidIntramolecular Cyclization/Dehydratione.g., Acetic anhydride, heatThis compound
Amino ether from aziridine (B145994) and propargyl alcoholIntramolecular HydroaminationZn(OTf)₂3,4-Dihydro-2H-1,4-oxazine derivative

Chemical Reactivity and Transformation Mechanisms of 3 Prop 2 Ynylpyrrolidine 2,5 Dione

Reactions Involving the Terminal Alkyne Moiety

The propargyl group, with its terminal carbon-carbon triple bond, is the site of numerous addition and coupling reactions. The sp-hybridized carbons and the acidic terminal proton are key to its reactivity.

[3+2] Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne of 3-prop-2-ynylpyrrolidine-2,5-dione and its N-substituted derivatives is an excellent substrate for [3+2] cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed a "click reaction". chadsprep.comorgoreview.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. arkat-usa.org

The reaction is robust, proceeding under mild conditions and tolerating a wide variety of solvents, including environmentally benign options like water. chadsprep.comarkat-usa.org For instance, the cycloaddition of 1-prop-2-ynyl-pyrrolidine-2,5-dione with a carbohydrate azide (B81097), catalyzed by copper nanoparticles, proceeds to completion in just 15 minutes when conducted in water, affording the triazole product in 80% yield. arkat-usa.org This is a significant improvement over the same reaction in acetonitrile (B52724), which yields 60% under similar conditions. arkat-usa.org

This methodology has been applied in the asymmetric desymmetrization of succinimide-derived bis(alkynes). Using a chiral phosphine (B1218219) ligand (TaoPhos) and a copper(II) fluoride (B91410) catalyst, prochiral bis(alkynes) react with various azides to produce optically active products containing a succinimide- and triazole-substituted quaternary carbon stereocenter with high enantioselectivity (up to >99% ee). nih.gov

Table 1: Asymmetric CuAAC Desymmetrization of a Succinimide-Derived Bis(alkyne)

EntryAzide (R in R-N3)ProductYield (%)Enantiomeric Ratio (e.r.)
14-MeOPh3a7590:10
22-Naphthyl3b7089:11
3Bn3c7888.5:11.5
44-BrPh3d7292:8
52-BrPh3o6691:9
62-BrPh (with Me on succinimide (B58015) N)3y7293:7

Data sourced from a study on the desymmetrization of succinimide-derived bis(alkynes). nih.gov The bis(alkyne) used was 4-benzylidene-1-phenyl-3,3-di(prop-2-ynyl)pyrrolidine-2,5-dione unless otherwise noted.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond is electron-rich and susceptible to electrophilic addition. Concurrently, the sp-hybridization of the carbons renders alkynes more electrophilic than corresponding alkenes, allowing them to undergo nucleophilic addition as well. cdnsciencepub.com

A key reaction is hydroboration, where a borane (B79455) reagent adds across the triple bond. The hydroboration of terminal alkynes with a bulky reagent like disiamylborane, followed by oxidative workup, typically yields an aldehyde. cdnsciencepub.com This regioselectivity is crucial for synthesizing specific carbonyl compounds from the alkyne precursor.

Nucleophiles can also add to the triple bond. The acetylide anion, formed by deprotonating the terminal alkyne, is a powerful nucleophile itself, often used in alkylation reactions. cdnsciencepub.com Furthermore, terminal alkynes can participate in more complex transformations, such as copper-catalyzed tandem reactions involving alkyl radical addition to the triple bond followed by coupling. chemistrysteps.com In the presence of a copper/palladium catalyst system, terminal alkynes can undergo differential dihydrofunctionalization, where both π bonds react in a single, controlled process. libretexts.org

Oxidation Reactions of Propargyl Functionality

The terminal alkyne moiety can be subjected to oxidative cleavage under various conditions. website-files.com Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond entirely. libretexts.orgmasterorganicchemistry.comucalgary.ca

Ozonolysis of a terminal alkyne such as the one in this compound, followed by an aqueous workup, results in the formation of a carboxylic acid and carbon dioxide. chadsprep.comucalgary.cayoutube.com The terminal alkyne carbon is oxidized to CO₂, while the adjacent internal carbon is converted into a carboxylic acid group. ucalgary.cajove.comquora.com This would transform the propargyl succinimide into a succinimidyl-substituted acetic acid.

Similarly, treatment with hot, basic potassium permanganate followed by acidification also cleaves the triple bond to yield a carboxylic acid and CO₂. arkat-usa.orgucalgary.caresearchgate.net Under neutral conditions, permanganate oxidation can be milder, potentially yielding a vicinal dicarbonyl compound (an α-diketone). website-files.commasterorganicchemistry.com

Dimerization Processes, such as Glaser Coupling

The terminal proton of the propargyl group is sufficiently acidic to be removed, allowing the molecule to participate in oxidative homocoupling reactions like the Glaser coupling. website-files.comquora.com This reaction, typically catalyzed by a copper(I) salt such as CuCl in the presence of an oxidant like air, leads to the formation of a symmetrical 1,3-diyne. youtube.comquora.comnih.gov

In a specific example involving the related N-propargylsuccinimide, attempts to perform a Mannich reaction with formaldehyde (B43269) and strained secondary amines (aziridine or azetidine) unexpectedly resulted in a Glaser coupling product. nih.gov Instead of the expected Mannich adduct, the reaction yielded 1,6-disuccinimido-2,4-hexyne, the dimer of the starting alkyne. nih.gov This dimerization occurs because the strained amines act as a base, facilitating the copper-catalyzed oxidative coupling of the terminal alkyne. nih.gov When a less-strained amine like pyrrolidine (B122466) was used, the expected Mannich reaction proceeded without dimerization. nih.gov

Table 2: Outcome of Reaction of Propargyl Succinimide under Mannich Conditions

Secondary AmineCatalyst/ConditionsPrimary ProductReaction Type
Aziridine (B145994)Formaldehyde, CuCl, Dioxane1,6-Disuccinimido-2,4-hexyneGlaser Coupling
AzetidineFormaldehyde, CuCl, Dioxane1,6-Disuccinimido-2,4-hexyneGlaser Coupling
PyrrolidineFormaldehyde, CuCl, DioxaneN-[4-(1-pyrrolidino)-2-butynyl]succinimideMannich Reaction

Data adapted from a study on the reactivity of N-propargylsuccinimide. nih.gov

Reactions at the Pyrrolidine-2,5-dione Ring System

The succinimide ring contains an imide functional group, which has its own characteristic reactivity, primarily centered on the nitrogen atom.

N-Alkylation and N-Substitution Reactions

The hydrogen atom attached to the nitrogen in the succinimide ring is acidic due to the resonance-stabilizing effect of the two adjacent carbonyl groups. This allows for its removal by a suitable base to form a nucleophilic succinimide anion. This anion can then react with various electrophiles in nucleophilic substitution reactions to form N-substituted derivatives. acs.org

This reactivity has been utilized in the synthesis of analogues of this compound for biological evaluation. masterorganicchemistry.com For instance, N-alkyl derivatives have been prepared as part of studies into potential aromatase inhibitors. masterorganicchemistry.comucalgary.ca The general strategy involves deprotonation of the N-H followed by reaction with an alkyl halide (e.g., R-X) in an Sₙ2-type reaction to furnish the N-alkylated product. This demonstrates that the succinimide nitrogen serves as a reactive handle for further molecular elaboration without disturbing the propargyl group.

Functionalization at the Ring Carbons (e.g., C-3 position)

The carbon atoms of the pyrrolidine-2,5-dione ring, particularly the C-3 position, offer a key site for introducing molecular diversity. Research has been conducted to modify this position to create analogues with specific properties. For instance, in an effort to develop potential aromatase inhibitors, 3-(4'-Aminophenyl)pyrrolidine-2,5-dione was used as a lead compound for modification. nih.gov This led to the synthesis of various 3-substituted 3-(prop-2-ynyl)pyrrolidine-2,5-diones. nih.gov

The synthetic strategy involves creating analogues that structurally resemble known enzyme inactivators. nih.gov While the primary goal of this particular study was the biological evaluation of the synthesized compounds, the chemical methods employed underscore the feasibility of C-3 functionalization. The introduction of the prop-2-ynyl group at the C-3 position, alongside other substituents, highlights a versatile approach to creating a library of derivatives from the basic succinimide scaffold. nih.gov

Metal-Catalyzed Transformations

The propargyl group of this compound is highly susceptible to a variety of metal-catalyzed transformations. Gold, palladium, nickel, and silver catalysts have all been employed to facilitate unique reactions, including rearrangements, cyclizations, and coupling reactions. These transformations are pivotal in constructing more complex molecular architectures from this versatile building block.

Gold-Catalyzed Rearrangements and Cyclizations

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for activating carbon-carbon multiple bonds. beilstein-journals.orgmdpi.com Gold(I) complexes are exceptional catalysts for the electrophilic activation of alkynes, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com While direct studies on this compound are not extensively detailed in the provided results, the reactivity of similar propargyl systems suggests potential transformations.

Gold catalysts are known to facilitate a range of reactions including:

Cycloisomerization: Gold(I) chloride can catalyze the cycloisomerization of 2-alkynyl-1,5-diols to form dioxabicyclo[4.2.1]ketals. beilstein-journals.org A similar activation of the alkyne in this compound could potentially lead to intramolecular cyclization if a suitable nucleophile is present on the nitrogen or at the C-3 position.

Multicomponent Reactions: Gold catalysis is effective in three-component tandem reactions involving alkynes, amines, and glyoxylic acid to produce butenolides. mdpi.com This highlights a pathway where the alkyne functionality of the title compound could react with external reagents to build complex heterocyclic structures.

Oxazole Synthesis: A gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant can efficiently produce 2,5-disubstituted oxazoles. organic-chemistry.org This demonstrates a potential transformation for the propargyl group of this compound into a different heterocyclic system.

A plausible reaction mechanism for such gold-catalyzed reactions often involves the initial coordination of the gold(I) catalyst to the alkyne, which renders it susceptible to nucleophilic attack. beilstein-journals.orgmdpi.com For example, in the synthesis of butenolides, a gold-catalyzed three-component coupling is followed by a gold-promoted endo-dig cyclization. mdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions, including the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate. wikipedia.orglibretexts.org The terminal alkyne of this compound makes it an ideal substrate for these types of reactions, particularly the Sonogashira coupling.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R'-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments (R-R') are coupled and eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.org

In the context of this compound, the terminal C-H bond of the alkyne can be activated for coupling reactions. For instance, the Sonogashira coupling would involve the reaction of the alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Furthermore, palladium catalysts are effective in mediating cyclization reactions of acetylene-substituted lactams, a class of compounds to which this compound belongs. uva.nl

Examples of Palladium-Catalyzed Coupling Reactions
Reaction TypeCatalyst SystemSubstratesProduct Type
Suzuki-Miyaura CouplingPd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with a ligandOrganoboron compound and an organic halide/triflateBiaryl or vinyl-substituted compounds
Heck ReactionPd(OAc)₂ with PPh₃Alkene and an aryl/vinyl halideSubstituted alkenes
Sonogashira CouplingPd catalyst (e.g., Pd(PPh₃)₄) and Cu(I) saltTerminal alkyne and an aryl/vinyl halideDisubstituted alkynes

Nickel-Catalyzed Difunctionalization Reactions

Nickel catalysis provides a powerful method for the difunctionalization of unsaturated carbon-carbon bonds. thieme-connect.com This approach allows for the introduction of two functional groups across an alkyne in a single step. rsc.org A notable application is the nickel-catalyzed geminal-dithiolation of alkynyl bromides with N-arylthio succinimides, which yields 1,1-dithioalkenes. thieme-connect.comresearchgate.net

In this transformation, an alkynyl bromide reacts with an N-arylthio succinimide in the presence of a nickel catalyst. researchgate.net This reaction is significant as it directly involves a succinimide derivative as a key reagent for functionalization. While the reaction is on an alkynyl bromide rather than the title compound itself, it demonstrates the reactivity of the succinimide moiety (in this case, as a carrier for the thio-group) in concert with an alkyne under nickel catalysis. thieme-connect.comthieme-connect.com

The process is described as an atom transfer radical addition (ATRA), which is a powerful method for installing two functional groups on adjacent carbons of a π-system. thieme-connect.com

Nickel-Catalyzed Reaction of Alkynyl Bromides
Reactant 1Reactant 2CatalystProductYield
Alkynyl BromidesN-arylthio succinimidesNickel Catalyst1,1-dithioalkenesHigh
Alkynyl BromidesThiosulfonatesNickel Catalyst with Cs₂CO₃(E)-1,2-thiosulfonylethenesModerate to High

Silver-Catalyzed Transformations

Silver salts are effective catalysts for various organic transformations, including the A3-coupling reaction, which is a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine to produce propargylamines. sid.irshirazu.ac.ir The terminal alkyne of this compound makes it a suitable substrate for this type of reaction. shirazu.ac.irresearchgate.net

The A3-coupling reaction is a highly efficient method for synthesizing propargylamines, which are valuable intermediates in organic synthesis and are found in many biologically active compounds. shirazu.ac.ir The use of a silver catalyst for this transformation offers one of several metallic options, which also include gold, copper, and iridium complexes. sid.irshirazu.ac.ir The reaction leverages the activation of the terminal alkyne's C-H bond by the metal catalyst. shirazu.ac.ir

Mechanistic Investigations of this compound Chemical Reactions

Understanding the mechanisms of the chemical reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

For gold-catalyzed reactions , the mechanism typically begins with the π-activation of the alkyne by a cationic gold(I) species. mdpi.combeilstein-journals.org This enhances the electrophilicity of the alkyne, making it susceptible to attack by a nucleophile. For instance, in a proposed mechanism for the synthesis of 3-iodo-2H-chromene derivatives from related aryl (3-iodoprop-2-yn-1-yl) ethers, the gold catalyst activates the alkyne, facilitating an intramolecular attack by the aryl ring (hydroarylation) to form a vinyl-gold intermediate, which then undergoes protodeauration to yield the product and regenerate the catalyst. beilstein-journals.org

The mechanism of palladium-catalyzed cross-coupling reactions is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org This cycle consistently explains the formation of cross-coupled products while regenerating the active Pd(0) catalyst, allowing for catalytic turnover.

In nickel-catalyzed difunctionalization reactions , a plausible mechanism based on control experiments has been proposed. thieme-connect.comresearchgate.net For the vicinal thiosulfonylation of alkynyl bromides, the reaction is believed to proceed via an atom transfer radical addition (ATRA) pathway. thieme-connect.com This suggests the involvement of radical intermediates in the catalytic cycle, which is a different mechanistic paradigm compared to the organometallic cycles of palladium catalysis.

Mechanistic investigations into the cyclization of allene- and acetylene-substituted lactams, such as those catalyzed by palladium, provide insight into the formation of bicyclic products. uva.nl Similarly, studies on rearrangements of related N-substituted succinimides can illuminate potential cascade reactions and complex transformations. scispace.com

3 Prop 2 Ynylpyrrolidine 2,5 Dione As a Versatile Synthetic Intermediate

Role in the Construction of Complex Molecular Architectures

The propargyl group of 3-prop-2-ynylpyrrolidine-2,5-dione serves as a critical handle for assembling complex molecular structures. The terminal alkyne is primed for participation in powerful bond-forming reactions, such as cycloadditions, which can generate significant molecular complexity in a single step.

Research has demonstrated the utility of closely related structures in creating sophisticated architectures. For instance, a copper-catalyzed asymmetric Huisgen [3+2] cycloaddition has been successfully employed for the desymmetrization of succinimide-derived bis(alkynes). sci-hub.se In a notable example, a derivative bearing two propargyl groups at the C3 position, 4-(naphthalen-2-ylmethylene)-1-phenyl-3,3-di(prop-2-ynyl)pyrrolidine-2,5-dione, was used to create products with succinimide- and triazole-substituted quaternary carbon stereogenic centers in high yields and enantiomeric ratios. sci-hub.se This highlights the potential of the 3-propynyl succinimide (B58015) scaffold to serve as a cornerstone for building chiral, densely functionalized molecules.

Furthermore, analogous systems underscore the role of this structural motif in multicomponent reactions to form elaborate spirocyclic frameworks. A one-pot, four-component reaction utilizing a related compound, 5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione, with isatin, sarcosine, and substituted azides yielded novel dispiropyrrolidine-linked 1,2,3-triazole derivatives. researchgate.net This strategy, which forges multiple rings and stereocenters simultaneously, showcases how the propargyl group on a five-membered dione (B5365651) ring can be leveraged to construct complex, three-dimensional heterocyclic systems. researchgate.net

Precursor for Advanced Organic Transformations

The reactivity of the terminal alkyne makes this compound an ideal precursor for a variety of advanced organic transformations. These reactions are fundamental to its utility as a building block.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The most prominent transformation involving the propargyl group is the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions. sci-hub.se Studies on succinimide derivatives with propargyl groups at the C3 position have shown that this transformation proceeds in good yields, enabling the covalent linking of the pyrrolidine-2,5-dione core to other molecular fragments bearing an azide (B81097) group. sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions : The terminal alkyne is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Patent literature describes a process where a prop-2-ynyl-pyrrolidine-2,5-dione is coupled with a triflate derivative in the presence of a palladium catalyst and copper(I) iodide. google.com This transformation forms a new carbon-carbon bond between the alkyne and an aryl or vinyl group, significantly extending the molecular framework.

Building Block in Heterocyclic Synthesis

A primary application of this compound is as a foundational unit for the synthesis of more complex heterocyclic compounds. The transformations described above lead directly to the formation of new ring systems appended to the pyrrolidine-2,5-dione core.

The synthesis of 1,2,3-triazoles is a key example. Through the CuAAC reaction, the propargyl group reacts with an organic azide to form a stable, aromatic triazole ring. sci-hub.se This method was used to synthesize chiral molecules containing both succinimide and triazole rings from a 3,3-dipropynyl derivative. sci-hub.se The resulting triazole-linked succinimides are of interest in medicinal chemistry and materials science due to the prevalence of these motifs in functional molecules.

The versatility of the propargyl group is further demonstrated in multicomponent reactions that generate intricate heterocyclic systems. A related 3-propynyl-substituted thiazolidinedione was used as the alkyne component in a regio- and stereo-selective 1,3-dipolar cycloaddition with an in-situ generated azomethine ylide and an azide. researchgate.net This reaction assembles a novel dispiropyrrolidine system, where the pyrrolidine (B122466) ring is formed in the cycloaddition step, linking the original dione to an oxindole (B195798) core via a spirocyclic junction. researchgate.net This illustrates the potential of this compound to act as a linchpin in the assembly of diverse and complex heterocyclic structures.

Generation of Novel Derivatives through Strategic Modifications

Systematic modification of the this compound scaffold has been explored as a strategy for generating libraries of novel compounds for biological screening. Research focused on potential aromatase inhibitors has led to the synthesis of a series of 3-substituted 3-(prop-2-ynyl)pyrrolidine-2,5-diones and their N-alkyl derivatives. nih.govoup.com

In this work, the parent compound, 3-(4'-aminophenyl)pyrrolidine-2,5-dione, was modified to introduce the propargyl group at the C3 position. nih.govoup.com This was achieved alongside other substituents at the same position, creating a diverse set of analogues. Further modifications were made at the N1 position of the pyrrolidine-2,5-dione ring. While the resulting compounds did not show the targeted mechanism-based inactivation of the aromatase enzyme, several of the 3-(prop-2-ynyl) derivatives displayed reversible inhibitory activity. nih.govoup.com This research underscores how this compound can serve as a core structure for generating novel derivatives with potential biological activities.

The table below details some of the derivatives synthesized in this study.

Compound NameR¹ (at N1)R² (at C3)R³ (at C3)
3-(4-Aminophenyl)-3-(prop-2-ynyl)pyrrolidine-2,5-dioneH4-AminophenylProp-2-ynyl
3-Methyl-3-(prop-2-ynyl)pyrrolidine-2,5-dioneHMethylProp-2-ynyl
3-Benzyl-3-(prop-2-ynyl)pyrrolidine-2,5-dioneHBenzylProp-2-ynyl
1-Methyl-3-(4-aminophenyl)-3-(prop-2-ynyl)pyrrolidine-2,5-dioneMethyl4-AminophenylProp-2-ynyl
1,3-Dimethyl-3-(prop-2-ynyl)pyrrolidine-2,5-dioneMethylMethylProp-2-ynyl
1-Methyl-3-benzyl-3-(prop-2-ynyl)pyrrolidine-2,5-dioneMethylBenzylProp-2-ynyl

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of 3-Prop-2-ynylpyrrolidine-2,5-dione. Analysis of ¹H and ¹³C NMR spectra, supported by 2D techniques like COSY and HSQC, allows for the unambiguous assignment of all protons and carbons.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the propargyl side chain. The methine proton at the C3 position, being adjacent to a stereocenter and the electron-withdrawing imide group, would present a complex multiplet. The methylene (B1212753) protons of the propargyl group (H-1') would appear as a doublet, coupled to the terminal alkyne proton (H-3'). This terminal alkyne proton itself would manifest as a triplet. The methylene protons at C4 of the succinimide (B58015) ring are diastereotopic and would likely appear as two separate multiplets.

The ¹³C-NMR spectrum provides complementary information, confirming the carbon backbone. Two distinct signals are expected in the downfield region, corresponding to the two carbonyl carbons (C2 and C5) of the imide functional group. The acetylenic carbons (C-2' and C-3') would be found in the midfield region, with the terminal alkyne carbon showing a stronger signal. The aliphatic carbons of the pyrrolidine ring (C3 and C4) and the propargyl side chain (C1') would appear in the upfield region of the spectrum.

While specific data for the parent compound is scarce, spectral data for complex derivatives containing the 3-prop-2-ynyl-pyrrolidine-2,5-dione core have been reported, supporting these assignments. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
N-H 7.5 - 9.0 (broad s) -
C3-H 3.0 - 3.5 (m) 35 - 45
C4-H 2.7 - 3.0 (m) 30 - 40
C1'-H 2.5 - 2.8 (d) 20 - 30
C3'-H 2.0 - 2.3 (t) 70 - 75
C 2=O - 175 - 180
C 5=O - 175 - 180
C 2' (C≡C) - 75 - 85

| C 3' (C≡C ) | - | 70 - 75 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is dominated by characteristic absorption bands that confirm the presence of the succinimide ring and the terminal alkyne.

The most prominent features include:

N-H Stretch: A moderate to strong absorption band around 3200 cm⁻¹ corresponding to the N-H bond of the imide.

C≡C-H Stretch: A sharp, strong peak typically observed around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond. rsc.org

C=O Stretches: Two strong, distinct absorption bands for the carbonyl groups of the succinimide ring, typically found in the region of 1700-1780 cm⁻¹. The asymmetric stretch usually appears at a higher wavenumber (around 1770 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1700 cm⁻¹). rsc.org

C≡C Stretch: A weak but sharp absorption band around 2120 cm⁻¹ corresponding to the carbon-carbon triple bond stretch.

These characteristic peaks provide rapid and definitive evidence for the compound's core functional features.

Table 2: Characteristic IR Absorption Frequencies for this compound Data partially derived from analysis of complex derivatives. rsc.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Terminal Alkyne ≡C-H Stretch ~ 3300
Imide N-H Stretch ~ 3200
Aliphatic C-H C-H Stretch 2850 - 3000
Alkyne C≡C Stretch 2100 - 2150
Imide Carbonyl C=O Asymmetric Stretch ~ 1770

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The chemical formula for the compound is C₇H₇NO₂, which corresponds to a monoisotopic mass of approximately 137.05 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 137.

The fragmentation of the molecular ion provides valuable structural clues. gbiosciences.com Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the pyrrolidine ring. libretexts.org

Loss of the Propargyl Group: A common fragmentation would be the loss of the propargyl radical (•CH₂C≡CH), leading to a significant fragment ion at m/z = 98. This corresponds to the protonated succinimide cation.

Ring Cleavage: Fragmentation of the succinimide ring itself can occur, often through the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules. savemyexams.com

Analysis using high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule and its fragments with high precision. rsc.org

X-ray Crystallography for Precise Solid-State Structure Determination and Stereochemical Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound itself appears to be publicly available, data for the parent compound, pyrrolidine-2,5-dione (succinimide), has been reported. nih.gov

For the parent succinimide, the crystal structure reveals a nearly planar five-membered ring. nih.gov In this compound, the introduction of the propargyl group at the C3 position creates a chiral center. A crystallographic analysis would unambiguously determine the relative stereochemistry and the preferred conformation of the propargyl side chain relative to the ring. It would also provide precise bond lengths and angles, and detail the intermolecular interactions, such as hydrogen bonding involving the imide N-H and carbonyl oxygens, that govern the crystal packing. iucr.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and making a preliminary assessment of purity. sigmaaldrich.comsigmaaldrich.com Using a silica (B1680970) gel plate (a polar stationary phase), the compound can be eluted with a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org The position of the spot, quantified by its retardation factor (Rƒ), is characteristic of the compound under the specific solvent conditions.

High-Performance Liquid Chromatography (HPLC) offers a more precise method for purity determination and quantitative analysis.

Normal-Phase HPLC: Using a silica column, separation would be based on polarity, similar to TLC.

Reversed-Phase HPLC: A more common method would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. The compound's retention time would be a reliable indicator of its identity and purity.

Chiral HPLC: Since this compound is chiral, HPLC with a chiral stationary phase (e.g., Chiralcel) could be employed to separate its enantiomers and determine the enantiomeric excess of a given sample. rsc.org

These chromatographic techniques are indispensable tools in the synthesis and purification workflow for this compound. rsc.orgd-nb.info

Computational Chemistry and Molecular Modeling Studies of 3 Prop 2 Ynylpyrrolidine 2,5 Dione and Analogues

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules, such as 3-prop-2-ynylpyrrolidine-2,5-dione and its analogues, and their biological macromolecular targets.

Analysis of Binding Modes and Affinities with Biological Macromolecules

Molecular graphics and models of reversible inhibitor and substrate binding have been employed to study the interactions of this compound derivatives. nih.govoup.com For instance, analogues of 3-(4'-aminophenyl)pyrrolidine-2,5-dione were designed to mimic the binding of 10-beta-prop-2-ynylestr-4-ene-3,17-dione (PED), a known inactivator of the P450 aromatase enzyme. nih.govoup.com While these specific analogues did not show irreversible inhibition, several of the 3-(prop-2-ynyl) compounds demonstrated reversible activity, suggesting that the propynyl (B12738560) group plays a role in the binding to the active site. nih.govoup.com

Further studies on non-steroidal aromatase inhibitors have utilized molecular modeling to understand the binding of various pyrrolidine-2,5-dione derivatives. researchgate.net These models often propose that the inhibitors interact with the Fe3+-haem of the cytochrome P450 enzyme, occupying a common binding site with the A-ring of steroidal substrates. researchgate.net The affinity of these compounds is influenced by substituents on the pyrrolidine-2,5-dione core. For example, 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have shown to be potent inhibitors of aromatase, with the 1-hexyl derivative exhibiting a Ki of 62 nM, approximately 100-fold more potent than aminoglutethimide. researchgate.net

Compound AnalogueTargetKey Findings from Molecular Modeling
3-(prop-2-ynyl)pyrrolidine-2,5-dione derivativesP450 AromataseShowed reversible inhibitory activity, suggesting the propynyl group's involvement in active site binding. nih.govoup.com
1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-dionesAromatasePotent inhibitors, with the 1-hexyl derivative being significantly more potent than aminoglutethimide. researchgate.net

Prediction of Structure-Activity Relationships (SAR) through Computational Analysis

Computational analysis has been pivotal in predicting the structure-activity relationships (SAR) of pyrrolidine-2,5-dione analogues. By modeling the interactions of these compounds with their target enzymes, researchers can rationalize the observed activities and predict the effects of structural modifications. For example, in the context of aromatase inhibitors, molecular models have suggested that hydrophobic interactions between the side chain of the inhibitor and the enzyme's active site, which normally accommodates the B and C rings of a steroid substrate, can enhance inhibitory activity. researchgate.net This insight allows for the rational design of analogues with improved potency.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

While specific DFT studies on this compound were not found in the provided search results, DFT is a widely used method in computational chemistry to investigate the electronic structure and reactivity of molecules. For analogous systems, DFT calculations could provide valuable information on orbital energies (HOMO-LUMO gap), charge distribution, and the elucidation of reaction mechanisms at a quantum mechanical level. Such studies would be instrumental in understanding the chemical reactivity of the propargyl group and the pyrrolidine-2,5-dione core.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR studies are a cornerstone of modern drug design, establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. For pyrrolidine (B122466) derivatives, QSAR models have been successfully developed. For instance, in a study of novel dispiropyrrolidines with antibacterial activity, QSAR models were developed that showed a strong correlation between the physicochemical properties of the molecules and their biological activity. nih.gov These models, with r² values ranging from 0.81 to 0.97, indicated that topology, shape, charge distribution, and the hydrophobic nature of the molecules significantly influenced their antibacterial effects. nih.gov Although this study did not specifically include this compound, the methodology is directly applicable to this compound and its analogues for predicting their biological activities.

QSAR Model Parameters for DispiropyrrolidinesValue Range
r² (coefficient of determination)0.81 - 0.97 nih.gov
q² (cross-validated r²)0.57 - 0.92 nih.gov
F-ratio12.73 - 162.76 nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques for understanding the dynamic behavior of molecules. These methods allow for the exploration of the conformational landscape of a molecule and its flexibility, which are crucial for its interaction with biological targets. For instance, the conformational analysis of aromatase inhibitors has been performed to define possible "active" conformations by comparing them with natural substrates. researchgate.net

MD simulations have been used to study the inhibitory mechanism of related heterocyclic compounds, such as imidazolidine-2,4-dione derivatives, on their protein targets. nih.gov These simulations can reveal changes in the protein's catalytic region upon ligand binding and highlight key residue interactions. nih.gov Similar studies on this compound and its analogues would provide valuable insights into their dynamic binding processes and the conformational changes they induce in their target macromolecules.

Biological Activity and Mechanism of Action Studies of 3 Prop 2 Ynylpyrrolidine 2,5 Dione Derivatives

Modulation of Enzyme Activity by Prop-2-ynylpyrrolidine-2,5-dione Derivatives

The core structure of 3-prop-2-ynylpyrrolidine-2,5-dione serves as a versatile scaffold for designing enzyme inhibitors. The following sections detail the inhibitory activities of its derivatives against several key enzyme targets.

Aromatase Enzyme Inhibition Studies

Aromatase (CYP19A1), a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent breast cancer. Research has explored derivatives of this compound as potential aromatase inhibitors.

Studies involving 3-substituted 3-(prop-2-ynyl)pyrrolidine-2,5-diones were conducted to assess their potential as aromatase inhibitors. These compounds were designed by modifying the structure of 3-(4'-Aminophenyl)pyrrolidine-2,5-dione (WSP3), a known reversible inhibitor of P450 aromatase, to incorporate features of 10-beta-prop-2-ynylestr-4-ene-3,17-dione (PED), a mechanism-based inactivator of the enzyme. nih.gov The resulting analogues were tested for their ability to inhibit human placental P450 aromatase. The research demonstrated that the prepared 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives did not cause irreversible, time-dependent inhibition of the enzyme. nih.govoup.comoup.com However, several of the compounds featuring the 3-(prop-2-ynyl) group did exhibit reversible inhibitory activity. nih.govoup.com This indicates that while the propynyl (B12738560) group did not lead to mechanism-based inactivation in this particular molecular framework, the compounds are capable of binding to the enzyme's active site and reducing its catalytic function in a reversible manner. nih.govoup.com

The design of potential non-steroidal aromatase inhibitors has been guided by molecular modeling and an understanding of the enzyme's active site. The strategy involved replacing the 3-aminophenyl substituent of the reversible inhibitor WSP3 with a prop-2-ynyl group, which is known to be oxidizable and is present in the mechanism-based inactivator PED. oup.com The goal was to create a non-steroidal compound that could undergo enzyme-catalyzed activation to an electrophilic species, leading to irreversible inhibition.

While the synthesized 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives did not function as irreversible inhibitors, the observation of reversible activity provides insight into their structure-activity relationship (SAR). nih.govoup.com The presence of the pyrrolidine-2,5-dione skeleton, a key feature of known inhibitors like aminoglutethimide, combined with a 3-prop-2-ynyl substituent, allows for binding to the aromatase active site. oup.com Further substitution at the 3-position with a bulky hydrophobic group was also explored to enhance binding. oup.com The fact that several of these compounds showed reversible activity confirms that the 3-(prop-2-ynyl)pyrrolidine-2,5-dione scaffold is a valid starting point for designing aromatase inhibitors, even if the initial goal of irreversible inhibition was not achieved with the first generation of analogues. nih.govoup.comoup.com

Table 1: Aromatase Inhibition by Pyrrolidine-2,5-dione Derivatives This table is representative of the classes of compounds discussed in the source material. Specific IC50 values for the 3-prop-2-ynyl derivatives were not detailed in the abstracts.

Compound ClassTarget EnzymeInhibition TypeKey Finding
3-(prop-2-ynyl)pyrrolidine-2,5-dionesHuman Placental P450 AromataseReversibleShowed reversible activity but no time-dependent (irreversible) inhibition. nih.govoup.com
3-(4'-Aminophenyl)pyrrolidine-2,5-dione (WSP3)P450 AromataseReversibleKnown reversible inhibitor used as a basis for designing new analogues. nih.govoup.com
1-Pentyl-3-(3′-propynyloxyphenyl)pyrrolidine-2,5-dioneAromataseIrreversible (Mechanism-Based)Represents a different class of non-steroidal pyrrolidine-2,5-dione based irreversible inhibitors. researchgate.net

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

While direct studies on this compound derivatives are not extensively covered, research into structurally related compounds highlights the potential of the pyrrolidine-2,5-dione moiety in cholinesterase inhibition. A series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], which incorporate the pyrrolidine-2,5-dione structure, were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Certain compounds from this series demonstrated promising inhibitory efficacy against both enzymes. Notably, they showed greater selectivity towards AChE over BChE, a desirable characteristic for potential Alzheimer's disease therapeutics. nih.gov Molecular modeling studies supported the biological observations, helping to identify the structural parameters responsible for the inhibitory activity. nih.gov

Table 2: Cholinesterase Inhibition by Dispiro-pyrrolidine Derivatives Data extracted from a study on related pyrrolidine-containing compounds.

Compound ClassTarget EnzymesKey Finding
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Compounds 8e and 8g showed promising efficacy, with higher selectivity for AChE over BChE. nih.gov

Glycosidase Enzyme Inhibition (e.g., α-Amylase and α-Glucosidase)

The pyrrolidine (B122466) scaffold is a known component of various glycosidase inhibitors. Although specific research on the glycosidase inhibitory activity of this compound derivatives is limited in the provided context, studies on other pyrrolidine derivatives confirm the scaffold's potential. For instance, several 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives have been assayed for their inhibitory effects on a range of glycosidases. nih.gov The stereochemistry and substituents on the pyrrolidine ring were found to be crucial for both potency and selectivity. One derivative, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol, was shown to be a multi-target inhibitor, affecting α-L-fucosidase, α-galactosidase, and α-mannosidase. nih.gov This demonstrates the versatility of the pyrrolidine ring in designing inhibitors for this class of enzymes.

Table 3: Glycosidase Inhibition by Pyrrolidine-diol Derivatives Data extracted from a study on related pyrrolidine-containing compounds.

CompoundTarget EnzymeInhibition Constant (Ki)Inhibition Type
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-L-fucosidase (bovine epididymis)6.5 µMCompetitive
α-galactosidase (bovine liver)5 µMMixed
α-mannosidase (jack bean)102 µMMixed
(2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidase (almonds)13-40 µMCompetitive

Tyrosinase Enzyme Inhibition Studies

Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in the cosmetic and medical fields for treating hyperpigmentation disorders. Research has identified that the pyrrolidine-2,5-dione scaffold can be effectively utilized to create potent tyrosinase inhibitors. A novel chemical family of hydroxybenzylidenyl pyrrolidine-2,5-diones was identified as potent inhibitors of tyrosinase. mdpi.com This finding establishes that, similar to other enzymatic targets, the pyrrolidine-2,5-dione core is a viable framework for developing tyrosinase inhibitors. The success of related heterocyclic structures as tyrosinase inhibitors further supports this potential. For example, chalcones bearing a 2,4-dihydroxybenzylidene moiety have shown exceptionally potent inhibition of both the monophenolase and diphenolase activities of mushroom tyrosinase, with IC50 values in the nanomolar range. semanticscholar.orgnih.gov

Table 4: Tyrosinase Inhibition by Pyrrolidine-2,5-dione and Related Derivatives

Compound ClassTarget EnzymeKey Finding
Hydroxybenzylidenyl pyrrolidine-2,5-dionesTyrosinaseIdentified as a novel family of potent tyrosinase inhibitors. mdpi.com
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-oneMushroom TyrosinasePotent mixed-type inhibitor with IC50 values of 0.0433 µM (monophenolase) and 0.28 µM (diphenolase). semanticscholar.org
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMushroom TyrosinaseShowed highly potent inhibition with IC50 values of 0.013 µM (monophenolase) and 0.93 µM (diphenolase). nih.gov

Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase Inhibition

Derivatives of pyrrolidine-2,5-dione have emerged as a promising structural template for the development of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. researchgate.netnih.gov This dual inhibition is a strategic approach in anti-inflammatory drug design, aimed at creating safer and more effective agents by simultaneously targeting two key pathways in the arachidonic acid cascade. nih.gov

Research into N-substituted pyrrolidine-2,5-dione derivatives has shown that these compounds can exhibit potent inhibitory activity against both COX-2 and 5-LOX. nih.govresearchgate.net Structural modifications, such as the introduction of a disubstitution pattern with an N-(benzyl(4-methoxyphenyl)amino) moiety, have created a template that mimics the diaryl structure of traditional selective COX-2 inhibitors. researchgate.netnih.gov In one study, a series of derivatives displayed preferential COX-2 affinity with IC50 values in the submicromolar to nanomolar range; the most active compound showed an IC50 value of 0.051 µM. researchgate.netnih.gov Another study on N-substituted pyrrolidine-2,5-dione derivatives featuring cycloalkyl, alkyl, and aryl carbonyl groups also identified compounds with low micromolar to submicromolar inhibition of COX-2, with one compound having an IC50 of 0.98 µM and a selectivity index of 31.5 for COX-2 over COX-1. nih.gov

Certain derivatives have demonstrated significant in-vivo anti-inflammatory effects in carrageenan-induced paw edema tests in animal models, supporting the in-vitro findings. researchgate.netnih.govnih.gov The mechanism of action for some of these compounds involves not only the inhibition of prostaglandins (B1171923) and leukotrienes but also the modulation of other inflammatory mediators like histamine (B1213489) and bradykinin. researchgate.netnih.govnih.gov Docking simulations have helped to rationalize these biological results, showing that the most active COX-2 inhibitors interact effectively with amino acid residues in the selective secondary pocket of the COX-2 enzyme. researchgate.netnih.govnih.gov

Table 1: COX-2 and 5-LOX Inhibition by Pyrrolidine-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target(s) Key Findings IC50 Values (µM) Reference
N-(benzyl(4-methoxyphenyl)amino) pyrrolidine-2,5-dione derivatives COX-2 / 5-LOX Preferential COX-2 affinity; mimics diaryl pattern of traditional inhibitors. Most active: 0.051 (COX-2) researchgate.netnih.gov
N-substituted pyrrolidine-2,5-diones (cycloalkyl, alkyl, aryl carbonyl) COX-2 / 5-LOX Demonstrated COX-2 selectivity and in-vivo anti-inflammatory activity. Most potent: 0.98 (COX-2) nih.gov
Pyrrolidine-2,5-dione with a ketoester moiety COX-2 / 5-LOX Showed marked in vitro activity against both enzymes. N/A (% inhibition reported) researchgate.net
7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives COX-1 / COX-2 / 5-LOX Dual inhibitors with up to 33-fold selectivity for COX-2. N/A nih.gov

Cellular Pathway Modulation Studies

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) in Cell Cultures

The anti-inflammatory properties of pyrrolidine-2,5-dione derivatives extend to the modulation of key signaling molecules involved in the inflammatory response. Studies have specifically investigated their ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). bohrium.comdntb.gov.ua

In one study, new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their anti-inflammatory activity in human peripheral blood mononuclear cell (PBMC) cultures stimulated with anti-CD3 antibodies or lipopolysaccharide (LPS). bohrium.comdntb.gov.ua All tested compounds were found to significantly inhibit the proliferation of these immune cells. bohrium.comdntb.gov.ua Notably, the most promising anti-inflammatory compound among those tested demonstrated the strongest inhibition of both IL-6 and TNF-α production, highlighting a direct effect on the cytokine output of immune cells. bohrium.comdntb.gov.ua The expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance, is known to be upregulated by pro-inflammatory cytokines, and certain pyrrolidine-2,5-dione derivatives have been identified as IDO1 inhibitors, suggesting another layer of interaction with inflammatory pathways. google.comgoogle.com

Impact on Lipid Accumulation in Macrophage Cell Models

Currently, there is a lack of available research in the scientific literature specifically investigating the impact of this compound or its direct derivatives on lipid accumulation in macrophage cell models and the subsequent formation of foam cells. Studies on macrophage lipid accumulation focus on other compound classes or pathways. nih.govnih.gov

Investigation of Radical Scavenging Activity and Antioxidant Potential

Several studies have explored the antioxidant and radical-scavenging capabilities of the pyrrolidine-2,5-dione scaffold and its derivatives. These investigations commonly use the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to quantify antioxidant strength, often expressed as an IC50 value (the concentration required to inhibit 50% of the DPPH radicals). ijpcbs.comnih.govresearchgate.net

The antioxidant activity of these derivatives can vary significantly based on their substitution patterns. For instance, a study on hydrazylpyrrolidine-2,5-dione derivatives found that compounds with different substituents on the pyrrolidine ring exhibited a wide range of DPPH scavenging activity, with IC50 values from 83 µg/mL to over 900 µg/mL. ijpcbs.com Another investigation of ketone derivatives of succinimide (B58015) identified a compound, (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione, with potent DPPH and ABTS radical scavenging activity, showing IC50 values of 10.84 µg/ml and 9.40 µg/ml, respectively, which were comparable to the standard antioxidant, ascorbic acid. nih.gov

Furthermore, research on 3-pyrroline-2-ones, a related class, has identified promising radical scavengers. nih.govrsc.org While some of these compounds showed lower activity in the DPPH assay compared to quercetin (B1663063), theoretical calculations suggested they could be effective scavengers of hydroxyl (HO•) radicals, a highly reactive oxygen species. nih.govrsc.org This indicates that the antioxidant potential of this chemical family is multifaceted and may involve different mechanisms beyond simple radical scavenging. researchgate.net

Table 2: Antioxidant Activity of Pyrrolidine-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

Compound Series Assay Key Findings IC50 (µg/mL) Reference
Hydrazylpyrrolidine-2,5-dione derivatives DPPH Activity varied greatly with substitution. 83 - 905.87 ijpcbs.com
Ketone derivatives of succinimide DPPH, ABTS BW1 showed potent activity comparable to ascorbic acid. 10.84 (DPPH), 9.40 (ABTS) nih.gov
Pyrrolidine-2,5-dione derivatives (general) α-Glucosidase, Antioxidant Moderate to poor antioxidant activity reported in this series. N/A nih.gov
3-Hydroxy-3-pyrroline-2-one derivatives DPPH, Theoretical Lower DPPH activity than quercetin but potential HO• radical scavengers. >128 (DPPH) nih.gov

Receptor Antagonism Studies (e.g., CXCR3 Receptor)

The compound this compound has been specifically identified in the context of C-X-C chemokine receptor 3 (CXCR3) antagonism. epo.orggoogle.com CXCR3 is a chemokine receptor that plays a critical role in the recruitment of activated immune cells, such as T-helper 1 (Th1) cells, to sites of inflammation. google.com As such, antagonists of this receptor are considered promising therapeutic agents for a variety of inflammatory and autoimmune diseases. nih.gov

Patent literature describes the synthesis of novel CXCR3 receptor antagonists where this compound is used as a reactant in the synthesis process. epo.orggoogle.com These efforts aim to develop compounds with strong and selective antagonistic effects on the CXCR3 receptor. The goal is to create drug candidates with favorable properties regarding stability, bioavailability, and toxicity for the treatment of conditions driven by CXCR3-mediated inflammation. google.com The development of small-molecule CXCR3 antagonists is an active area of research, although translating in vitro potency into clinical efficacy has proven challenging for the broader class of chemokine receptor antagonists. nih.gov

Antiproliferative Activity against Various Cancer Cell Lines

The pyrrolidine-2,5-dione core is a feature of numerous compounds investigated for their antiproliferative effects against a range of human cancer cell lines. ekb.egmdpi.com A study focusing on 3-substituted pyrrolidine-2,5-diones specifically evaluated 3-(prop-2-ynyl) derivatives as potential aromatase inhibitors. nih.gov Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. This research found that while the compounds did not show irreversible inhibition, several of the 3-(prop-2-ynyl) derivatives demonstrated reversible inhibitory activity against the human placental P450 aromatase enzyme. nih.gov

Other studies have documented the cytotoxic effects of various pyrrolidine-2,5-dione derivatives against multiple cancer cell lines, including breast (MCF-7), colon (HCT-116, SW620), lung (A549), and prostate (PC3) cancers. mdpi.comnih.gov For example, a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione was found to be highly effective against SW480, SW620, and PC3 cancer cell lines. mdpi.com Similarly, newly synthesized chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione were more effective against MCF-7 breast cancer cells than the standard chemotherapy drug doxorubicin (B1662922). ekb.eg The antiproliferative activity is often dose-dependent, and the specific chemical substitutions on the pyrrolidine-2,5-dione ring are critical in determining the potency and selectivity of the cytotoxic effect. jksus.orgresearchgate.net

Table 3: Antiproliferative Activity of Pyrrolidine-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

Compound Series Cancer Cell Line(s) Key Findings IC50 Values (µM) Reference
3-(prop-2-ynyl)pyrrolidine-2,5-diones N/A (Aromatase assay) Showed reversible inhibition of P450 aromatase. N/A nih.gov
Spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (Comp. 4) SW480, SW620, PC3 Most effective compound in the series with high selectivity. N/A mdpi.com
Chalcone-imide derivatives HepG-2, MCF-7 Highly active on HepG-2; more effective than doxorubicin on MCF-7. N/A ekb.eg
Halogenated pyrrolo[3,2-d]pyrimidines (Comp. 2) CEM, HeLa, L1210, MDA-MB-231 Introduction of iodine at C7 increased antiproliferative activity. 1.1 - 4.5 nih.gov
Hydrazylpyrrolidine-2,5-dione (Comp. 2a) HEp-2 Exhibited significant antitumoral activity. N/A ijpcbs.com

In Vitro Assay Methodologies (e.g., MTT Assay for Cell Proliferation)

A fundamental method for assessing the biological activity of these derivatives is the in vitro assay. Among the most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. biocompare.comnih.gov This colorimetric assay is a standard for evaluating cell viability, proliferation, and cytotoxicity. biocompare.combiocompare.com

The principle of the MTT assay lies in the metabolic activity of living cells. nih.gov Viable cells possess NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria. These enzymes reduce the yellow, water-soluble MTT tetrazolium dye into a purple, insoluble formazan (B1609692) product. biocompare.comthermofisher.com This conversion is a hallmark of mitochondrial integrity and activity. nih.govd-nb.info The resulting formazan crystals accumulate within the cells and can be solubilized to produce a colored solution. biocompare.comd-nb.info The intensity of the purple color, quantifiable by a spectrophotometer, is directly proportional to the number of viable, metabolically active cells. biocompare.combiocompare.com Therefore, this assay is widely used to measure the cytotoxic effects of chemical compounds on cell lines. nih.gov

Investigation of Cytotoxic Effects on Cell Cultures

Derivatives of pyrrolidine-2,5-dione have been the subject of numerous studies to determine their cytotoxic effects against various cancer cell lines.

Research into novel pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety has demonstrated significant anticancer potential. nih.gov When tested using the MTT assay, these compounds showed varied cytotoxic activity against several human cancer cell lines, including lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cells. nih.gov One derivative, designated 10a, was particularly potent against PC3 prostate cancer cells, with a half-maximal inhibitory concentration (IC50) of 0.19 µM. nih.gov Other compounds in the series also showed strong activity against breast and lung cancer cells. nih.gov Further analysis indicated that these compounds induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. nih.gov

Similarly, new geldanamycin (B1684428) derivatives were evaluated for their cytotoxicity. japsonline.com While showing weak effects on normal Vero cells and HeLa cervical cancer cells, they exhibited stronger cytotoxic activity against MCF-7 breast cancer and HepG2 hepatocellular carcinoma cells compared to the parent compound, geldanamycin. japsonline.com This suggests a degree of selective toxicity towards certain cancer cells. japsonline.com

Conversely, a study on variously substituted piperazine-2,5-dione derivatives found them to be non-toxic for all tested cell types up to a concentration of 20 µM. mdpi.com This highlights the importance of the specific chemical structure in determining the cytotoxic properties of these compounds.

Table 1: Cytotoxic Activity of Pyrrolidine-2,5-dione Derivatives on Various Cancer Cell Lines

Derivative Class Cell Line Cancer Type IC50 (µM) Reference
Pyrrolo[2,3-d]pyrimidine (10a) PC3 Prostate 0.19 nih.gov
Pyrrolo[2,3-d]pyrimidine (10b) MCF-7 Breast 1.66 nih.gov
Pyrrolo[2,3-d]pyrimidine (9e) A549 Lung 4.55 nih.gov
Tryptamine-Geldanamycin (3) MCF-7 Breast 82.50 µg/ml japsonline.com
Tryptamine-Geldanamycin (3) HepG2 Hepatocellular 114.35 µg/ml japsonline.com
Tryptamine-Geldanamycin (2) MCF-7 Breast 105.62 µg/ml japsonline.com

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Cholesterol Absorption Inhibition Mechanisms

Certain derivatives of 1H-pyrrole-2,5-dione have been identified as potential cholesterol absorption inhibitors. Based on the structure of ezetimibe, a known cholesterol-lowering drug, a series of these derivatives were synthesized and evaluated. nih.gov Many of the synthesized compounds were found to significantly inhibit the uptake of cholesterol in vitro. nih.gov

One of the most active compounds, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (designated 14q), demonstrated potent cholesterol absorption inhibition without showing any cytotoxicity in human liver (L02) and embryonic kidney (HEK293T) cell lines. nih.gov Further investigation revealed that this compound also significantly reduced the levels of inflammatory and oxidative stress markers such as TNF-α, ROS, MDA, and LDH in vitro. nih.gov

Another notable pyrrolidine derivative, asperidine B, has been shown to lower cholesterol by inhibiting its absorption through multiple mechanisms. mdpi.com This compound interferes with the binding of secondary bile acids, which is a crucial step for the formation of cholesterol micelles necessary for intestinal absorption. mdpi.com Asperidine B was also found to decrease the transport of cholesterol in human intestinal Caco-2 cells and significantly reduce plasma cholesterol levels in animal models, exhibiting a potency comparable to ezetimibe. mdpi.com Its mechanism of action is believed to be mediated by the activation of Liver X receptor alpha (LXRα), which in turn interferes with the function of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol absorption. mdpi.com

Antimicrobial and Antifungal Activity Investigations

The therapeutic utility of pyrrolidine-2,5-dione derivatives extends to antimicrobial and antifungal applications.

A study involving pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone revealed moderate to low antimicrobial and antifungal activities. nih.gov These compounds were tested against a panel of seven microorganisms, including bacteria like Staphylococcus aureus and Vibrio cholerae, and various yeast species. The minimum inhibitory concentrations (MICs) for these compounds against bacteria ranged from 16 to 128 µg/mL. nih.gov

In other research, derivatives of 5-arylidene-thiazolidine-2,4-dione were synthesized and tested against S. aureus. scielo.br Two of the synthesized compounds showed promising antibacterial potential with MIC values of 62.5 and 31.25 µg/mL, respectively. scielo.br Similarly, certain 3-alkylidene-2-indolone derivatives demonstrated high antibacterial activity against Gram-positive bacterial strains, with MIC values as low as 0.5 μg/mL, matching the efficacy of the control antibiotic gatifloxacin. mdpi.com Some of these compounds also exhibited antifungal activity against Candida albicans. mdpi.com

Piperidin-4-one derivatives have also been investigated for their antimicrobial properties. biomedpharmajournal.org Several synthesized compounds showed good antifungal activity against a range of fungi including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans when compared to the standard drug terbinafine. biomedpharmajournal.org

Table 2: Antimicrobial and Antifungal Activity of Pyrrolidine-2,5-dione and Related Derivatives

Derivative Class Microorganism Activity Type MIC (µg/mL) Reference
Pyrrolidine-2,5-dione (dibenzobarrelene fused) Bacteria Antibacterial 16-128 nih.gov
Pyrrolidine-2,5-dione (dibenzobarrelene fused) Yeasts Antifungal 64-256 nih.gov
5-arylidene-thiazolidine-2,4-dione (3j) S. aureus Antibacterial 31.25 scielo.br
5-arylidene-thiazolidine-2,4-dione (3f) S. aureus Antibacterial 62.5 scielo.br

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

Future Research Directions and Unexplored Avenues for 3 Prop 2 Ynylpyrrolidine 2,5 Dione

Development of Novel and Sustainable Synthetic Routes

Current synthetic routes to 3-alkyl-3-(prop-2-ynyl)pyrrolidine-2,5-diones have been described, but often face limitations when compared to methods for analogous compounds. rsc.orgrsc.org A significant area for future research is the development of more efficient, scalable, and sustainable synthetic strategies. This includes exploring green chemistry principles, such as the use of safer solvents, reducing the number of synthetic steps (pot economy), and improving atom economy. rptu.decsic.es Investigating alternative starting materials and novel cyclization strategies could lead to higher yields and easier purification, making the compound and its derivatives more accessible for extensive biological and material science investigations.

Exploration of Advanced Catalytic Transformations and Cascade Reactions

The terminal alkyne functionality of 3-prop-2-ynylpyrrolidine-2,5-dione is a gateway for a multitude of chemical transformations. Future work should focus on leveraging advanced catalytic systems to exploit this reactivity.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole linkages. This reaction has been successfully applied to 1-prop-2-ynyl-pyrrolidine-2,5-dione to synthesize triazole-sucrose derivatives. d-nb.inforesearchgate.net Future exploration could involve a broader range of azides to generate large libraries of triazole-containing pyrrolidinediones for biological screening.

A³-Coupling Reactions: The three-component coupling of an aldehyde, an amine, and a terminal alkyne (A³-coupling) is a powerful tool for generating propargylamine (B41283) derivatives. sid.irshirazu.ac.ir Applying this to this compound could yield a diverse set of compounds with potential applications as synthetic intermediates or biologically active molecules. shirazu.ac.ir

Sonogashira Coupling: Palladium-catalyzed Sonogashira coupling could be used to link the propargyl group to various aryl or vinyl halides, expanding the structural diversity of accessible derivatives. A patent has described using a derivative in a palladium-catalyzed coupling reaction. google.com

Cascade Reactions: Designing one-pot cascade reactions that involve both the alkyne and the succinimide (B58015) ring could lead to the rapid assembly of complex heterocyclic systems, streamlining synthetic efforts and enabling the discovery of novel molecular architectures.

Investigation of Enantioselective Synthesis Strategies

Chirality plays a critical role in biological activity. The carbon at the 3-position of the pyrrolidine-2,5-dione ring is a stereocenter, meaning the compound can exist as two enantiomers. To date, much of the synthesis has been on racemic mixtures. Future research must prioritize the development of enantioselective synthetic methods to access stereochemically pure (S)- and (R)-3-prop-2-ynylpyrrolidine-2,5-dione. This will allow for a more precise evaluation of their biological activities, as often one enantiomer is significantly more active or has a different pharmacological profile than the other. Strategies could include the use of chiral catalysts or starting from chiral precursors like L-asparagine. clockss.org A notable study demonstrated the desymmetrization of a related succinimide-derived bis(alkyne) using an enantioselective copper-catalyzed cycloaddition, achieving high enantioselectivity and highlighting the feasibility of such approaches. sci-hub.se

Table 1: Enantioselective Desymmetrization of a Succinimide-Derived Bis(alkyne)

Data adapted from a study on the desymmetrization of a succinimide-derived bis(alkyne) via enantioselective copper-catalyzed azide-alkyne cycloaddition. sci-hub.se

Design and Synthesis of Multi-Targeting Derivatives with Synergistic Effects

The concept of designing single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases. The this compound scaffold is an ideal starting point for creating such multi-targeting agents. For instance, its known reversible inhibition of aromatase could be combined with other pharmacophores. oup.comnih.gov By using the propargyl handle to attach moieties known to interact with other cancer-related targets (e.g., kinases, histone deacetylases), it may be possible to create derivatives with synergistic or additive therapeutic effects.

In-depth Mechanistic Elucidation of Observed Biological Activities at a Molecular Level

While initial studies have identified reversible aromatase inhibition as a biological activity, the precise molecular interactions remain to be fully elucidated. oup.comnih.gov Future research should employ a combination of biochemical assays, X-ray crystallography, and computational modeling to understand how this compound and its derivatives bind to their target enzymes. nih.govontosight.ai Understanding the structure-activity relationship (SAR) is crucial for rationally designing more potent and selective inhibitors. researchgate.net Furthermore, screening against a wider panel of enzymes and receptors is necessary to identify potential new biological targets and off-target effects, thereby providing a more complete picture of the compound's pharmacological profile. frontiersin.org

Potential Applications in Materials Science and Polymer Chemistry

The unique structure of this compound suggests significant potential beyond medicinal chemistry. The terminal alkyne is a key functional group for polymerization reactions and surface functionalization.

Polymer Synthesis: The pyrrolidine-2,5-dione moiety is related to diketopyrrolopyrrole (DPP), a building block for high-performance conjugated polymers used in organic electronics. rsc.orgossila.com The propargyl group can participate in polymerization reactions, such as polycycloadditions, to create novel polymers with interesting thermal, mechanical, and electronic properties. Poly(ester amide)s, for example, are biodegradable polymers whose properties can be tuned by the monomer structure. researchgate.net

Bioconjugation and Surface Modification: The succinimide ring system can be modified for conjugation to biomolecules. biosynth.com The alkyne group allows for "clicking" the molecule onto surfaces or other polymers, making it a useful cross-linker or surface modification agent for creating biocompatible materials, biosensors, or functionalized nanoparticles.

Integration with Advanced High-Throughput Screening and Omics-Based Methodologies

To accelerate the discovery of new applications, future research should integrate this compound and its derivative libraries with modern drug discovery and materials science platforms.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity or material property. sigmaaldrich.com Synthesizing a library of derivatives via the catalytic methods mentioned above and subjecting them to HTS could quickly identify lead compounds for various applications. ontosight.aiontosight.ai

Omics Technologies: For biologically active derivatives, technologies like proteomics, metabolomics, and transcriptomics can provide a global view of the cellular response to the compound. This can help elucidate the mechanism of action, identify novel targets, and understand potential toxicity pathways in an unbiased manner, moving beyond a single-target hypothesis.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a compound of niche interest into a versatile platform for innovation in both medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 3-Prop-2-ynylpyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. Key parameters include:
  • Catalysts : Lewis acids (e.g., AlCl₃) improve reaction rates and selectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
  • Temperature : Controlled heating (80–120°C) prevents decomposition of the propargyl group .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns .
  • IR : Stretching frequencies for carbonyl groups (C=O at ~1750 cm⁻¹) and alkyne (C≡C at ~2100 cm⁻¹) validate structural integrity .
  • X-ray Crystallography : Resolves bond angles (e.g., 109.5° for sp³ carbons in the pyrrolidine ring) and confirms stereochemistry .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Stability : The compound hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Buffered solutions (pH 6–8) are optimal for storage .
  • Thermal Stability : Degradation occurs above 150°C. Differential Scanning Calorimetry (DSC) shows an endothermic peak at ~160°C, indicating decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and regioselectivity for derivatives of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for propargyl substitution reactions. Basis sets like B3LYP/6-311+G(d,p) provide accurate electron density maps .
  • Regioselectivity Analysis : Frontier Molecular Orbital (FMO) theory predicts nucleophilic attack at the α-position of the pyrrolidine ring due to higher electron density .

Q. What strategies resolve contradictions between biological assay data and computational predictions for this compound?

  • Methodological Answer :
  • Assay Replication : Repeat assays under standardized conditions (e.g., fixed ligand concentrations, controlled cell lines) to minimize variability .
  • Docking Simulations : Use AutoDock Vina to compare binding affinities across protein conformations. Discrepancies may arise from unaccounted protein flexibility .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of observed vs. predicted IC₅₀ values .

Q. How can asymmetric synthesis of this compound derivatives be achieved using chiral catalysts?

  • Methodological Answer :
  • Catalyst Selection : Chiral phosphine ligands (e.g., BINAP) with palladium complexes induce enantioselectivity in propargylation reactions .
  • Reaction Optimization : Kinetic resolution under low temperatures (−20°C to 0°C) enhances enantiomeric excess (ee > 90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.